N,2-Dimethyl-N-nitroso-1-propanamine

概要

説明

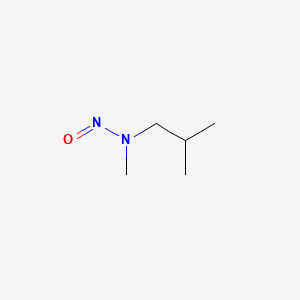

N,2-Dimethyl-N-nitroso-1-propanamine is a chemical compound with the molecular formula C5H12N2O. It is also known as this compound. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the amine group. It is typically a colorless or slightly yellow liquid with a strong, pungent odor .

準備方法

N,2-Dimethyl-N-nitroso-1-propanamine can be synthesized through the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process involves dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, followed by heating and subsequent crystallization upon cooling . This method is commonly used in laboratory settings for the preparation of this compound.

化学反応の分析

N,2-Dimethyl-N-nitroso-1-propanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Quantitation of Nitrosamines

One of the primary applications of N,2-Dimethyl-N-nitroso-1-propanamine is in the quantitation of nitrosamine impurities in pharmaceutical products, particularly metformin. The presence of nitrosamines in drugs poses significant health risks due to their genotoxic properties. Regulatory bodies such as the European Medicines Agency (EMA) and the United States Food and Drug Administration (US FDA) have established strict guidelines regarding acceptable levels of these impurities.

Methodology:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method is employed using a Thermo Scientific™ TSQ Quantis™ mass spectrometer. This method utilizes heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI) techniques.

- Detection Capabilities: The method can detect and quantify multiple nitrosamines, including this compound, at concentrations below the daily acceptable intake levels set by regulatory agencies .

Synthesis and Use as an Intermediate

In addition to its role in analytical chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that yield other valuable products in drug development .

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic properties. Laboratory studies have shown that exposure to this compound can lead to tumor development in various organs of test animals. The carcinogenic effects are attributed to its ability to induce DNA damage and mutations .

Toxicological Findings:

- Animal Studies: Various studies have documented hepatotoxicity and tumor formation in laboratory animals exposed to this compound at specific dosages .

- Regulatory Classification: Due to its carcinogenic potential, this compound is classified as a genotoxic impurity and is subject to stringent handling protocols in laboratory and industrial settings.

Summary of Findings

The applications of this compound primarily revolve around its role in analytical chemistry for quantifying nitrosamines in pharmaceuticals and its use as a synthetic intermediate. However, its significant health risks due to carcinogenic properties necessitate careful regulation and handling.

作用機序

The mechanism of action of N,2-Dimethyl-N-nitroso-1-propanamine involves its interaction with molecular targets through the nitroso group. This group can participate in various chemical reactions, including nucleophilic addition and substitution, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants .

類似化合物との比較

N,2-Dimethyl-N-nitroso-1-propanamine can be compared with other similar compounds, such as:

N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.

N-Methylisobutylamine: An amine with a methyl group and an isobutyl group attached to the nitrogen atom.

N,N-Diisobutylnitrosamine: A nitroso compound with two isobutyl groups attached to the nitrogen atom

The uniqueness of this compound lies in its specific structure and the presence of the nitroso group, which imparts distinct chemical properties and reactivity.

生物活性

N,2-Dimethyl-N-nitroso-1-propanamine, also known as 1-Propanamine, N,2-dimethyl-N-nitroso-, is a nitrosamine compound that has garnered attention due to its biological activity and potential health implications. This article explores its mechanisms of action, biochemical properties, and the effects it has on cellular systems.

Target Interaction

this compound acts primarily as a nucleophilic reagent. It interacts with electrophilic sites on various biomolecules, leading to significant biochemical reactions. Notably, it engages with cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics and endogenous compounds.

Biochemical Pathways

The compound's metabolism involves oxidation by cytochrome P450 enzymes, resulting in reactive intermediates that can further interact with cellular macromolecules. These interactions can lead to the formation of DNA adducts, which are implicated in mutagenesis and carcinogenesis .

Cellular Effects

Oxidative Stress Induction

Research indicates that this compound can induce oxidative stress in cells. This process generates reactive oxygen species (ROS), which can cause lipid peroxidation, protein oxidation, and DNA damage. The compound's ability to activate the NF-κB signaling pathway suggests a role in inflammation and immune responses.

Cellular Damage and Toxicity

The compound has been associated with various forms of cellular damage. Studies have shown that exposure can lead to hepatotoxicity characterized by necrosis and inflammatory responses in liver tissues . In animal models, doses as low as 10 mg/kg/day have resulted in significant liver damage over extended periods .

Carcinogenic Potential

Numerous studies have demonstrated the carcinogenic potential of nitrosamines, including this compound. For instance:

- Rodent Studies : In rodent models, N-nitrosamines have shown positive results for carcinogenicity. Specific strains of Salmonella were used to assess mutagenic properties, revealing significant mutagenic activity .

- Hepatic Tumors : Long-term exposure studies indicated that chronic administration leads to liver tumors in rats and mice. The mechanism is believed to involve the formation of DNA adducts that disrupt normal cellular functions .

Summary of Biological Activity Findings

特性

IUPAC Name |

N-methyl-N-(2-methylpropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2)4-7(3)6-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGSNLVXVKDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955966 | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34419-76-6 | |

| Record name | 1-Propanamine, N,2-dimethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034419766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。